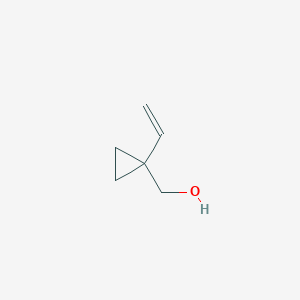

(1-Vinylcyclopropyl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methanol, which is a similar compound, has been extensively studied. It can be produced from either CO or CO2, with the reverse water–gas shift reaction (rWGSR) also occurring . The process involves electrolysis technologies and catalyst developments .Molecular Structure Analysis

The molecular structure of methanol, a similar compound, is CH3OH . Methanol is counted as a primary alcohol even though there are no alkyl groups attached to the -OH carbon atom .Chemical Reactions Analysis

Methanol can be produced via CO2 hydrogenation, a competitive process that requires optimal operating conditions for minimum production cost . The process involves a response surface methodology (RSM) in optimization .Physical And Chemical Properties Analysis

The vapor density and equilibrium of methanol, a similar compound, show marked differences. Gasoline vapor is heavier than air, while methanol vapor is near neutral in buoyancy . Gasoline has an equilibrium true vapor pressure (TVP) two to three times greater than that of methanol .Applications De Recherche Scientifique

Synthesis of Methanol from Synthesis Gas

(1-Vinylcyclopropyl)methanol: can be used as an intermediate in the catalytic synthesis of methanol from synthesis gas. This process is significant in the conversion of unsorted organic waste, including all plastic waste, into methanol, which serves as a primary feedstock chemical in the C1 chemical industry. Methanol synthesized this way has broad applications in circular economy chemical synthesis .

Organic Synthesis of Cyclobutane Derivatives

The compound is utilized in organic synthesis to create novel classes of cyclobutane derivatives. These derivatives are important due to their presence in many natural and biologically active molecules. The stereoselective synthesis of these compounds is crucial for the development of pharmaceuticals and complex natural products .

Methylation of Anilines

In the field of organic chemistry, (1-Vinylcyclopropyl)methanol is involved in the methylation of anilines with methanol. This is facilitated by cyclometalated ruthenium complexes and is a key step in the production of N-methylanilines, which are valuable intermediates in pharmaceuticals and agrochemicals .

Fuel Additive for Clean Energy

Methanol derived from (1-Vinylcyclopropyl)methanol can be used as a clean gasoline additive due to its high-octane value and good anti-knock properties. It contributes to more complete combustion compared to traditional petroleum-based fuels, making it a clean and efficient liquid vehicle fuel .

Feedstock for Fuel Cells

The methanol produced can also serve as a high-power raw material for fuel cells. The effective thermal efficiency of pure methanol is nearly 30% higher than that of gasoline, which makes it a promising alternative energy source for various applications .

Chemical Synthesis of Dimethyl Carbonate

(1-Vinylcyclopropyl)methanol: is a precursor in the chemical synthesis of dimethyl carbonate via Methanol-to-dimethyl carbonate (MTC) process. Dimethyl carbonate is an environmentally benign solvent and reagent that finds applications in polycarbonate production and as a fuel additive .

Orientations Futures

The conversion of methane and CO2 to methanol has been extensively studied and is seen as a promising step towards a sustainable, clean-energy future . The use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol represents a recent advancement in this field .

Propriétés

IUPAC Name |

(1-ethenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h2,7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVSBJCBSBDRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Vinylcyclopropyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)

![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)

![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)

![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)